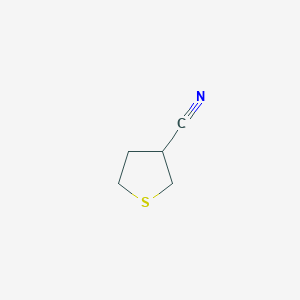

Thiolane-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

thiolane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQJAZFMAKNNIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Sulfur Containing Heterocycles

Sulfur-containing heterocycles are a cornerstone of modern chemistry, with their presence being pivotal in numerous applications ranging from pharmaceuticals to advanced materials. ijarst.inbookpi.orgopenmedicinalchemistryjournal.com These compounds, characterized by a cyclic structure containing at least one sulfur atom, exhibit a wide array of chemical and physical properties that make them indispensable in various scientific domains. openmedicinalchemistryjournal.comarkat-usa.org

In synthetic chemistry , sulfur heterocycles serve as versatile building blocks for the construction of complex molecular architectures. ijarst.in Their unique reactivity profiles, influenced by the presence of the sulfur atom, allow for a diverse range of chemical transformations. arkat-usa.org For instance, compounds like thiophenes are widely used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comresearchgate.net The development of novel synthetic methodologies to create these heterocycles remains an active area of research, with a focus on efficiency and sustainability. ijarst.in

In material science , the incorporation of sulfur-containing heterocycles into polymers and other materials can impart valuable electronic and optical properties. arkat-usa.org Thiophene-based polymers, for example, are known for their conductivity and are integral to the development of organic electronics, including solar cells and sensors. chemimpex.com The inherent properties of the sulfur atom, such as its ability to participate in pi-conjugation, contribute to the unique characteristics of these materials. arkat-usa.org

Furthermore, many biologically active molecules, including a number of FDA-approved drugs, feature a sulfur-containing heterocyclic core. nih.gov This highlights their importance in medicinal chemistry, where they are investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. bookpi.orgnih.gov The structural diversity and tunable electronic properties of these compounds make them attractive scaffolds for drug design. openmedicinalchemistryjournal.com

Distinctive Features of the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, possesses a set of distinctive features that influence its chemical behavior and applications. Unlike its aromatic counterpart, thiophene (B33073), the thiolane ring is non-planar and flexible, adopting various conformations. This conformational flexibility can play a crucial role in the biological activity of molecules containing this ring system by influencing their binding to biological targets.

The presence of the sulfur atom in the saturated ring imparts specific properties. The carbon-sulfur bonds are longer than carbon-carbon bonds, and the C-S-C bond angle is typically smaller than the tetrahedral angle, leading to some degree of ring strain. This strain can influence the reactivity of the ring.

While the sulfur in a thiolane ring is generally less reactive than in a linear thioether due to steric hindrance, it can still undergo oxidation to form a sulfoxide (B87167) or a sulfone. These oxidized derivatives exhibit significantly different properties, including increased polarity. For example, sulfolane, the fully oxidized form of thiolane, is a high-boiling, polar aprotic solvent.

The saturated nature of the thiolane ring means it lacks the aromaticity of thiophene and therefore does not undergo electrophilic aromatic substitution. wikipedia.org Its chemistry is more akin to that of aliphatic thioethers.

The Versatile Role of the Nitrile Functionality

The nitrile, or cyano, functional group (–C≡N) is a highly versatile and valuable component in organic synthesis, offering a gateway to a wide array of chemical transformations and molecular derivatizations. ebsco.comresearchgate.net Its unique electronic structure, characterized by a strong triple bond between carbon and nitrogen, makes it a potent tool for chemists. numberanalytics.com

One of the most significant roles of the nitrile group is its ability to be transformed into other functional groups. researchgate.netwikipedia.org Through hydrolysis, a nitrile can be converted first into an amide and subsequently into a carboxylic acid, providing a synthetic equivalent to a carboxyl group. ebsco.com Reduction of the nitrile group can yield primary amines, which are fundamental building blocks in the synthesis of many pharmaceuticals and other complex molecules. wikipedia.org

The electrophilic nature of the nitrile carbon allows it to undergo nucleophilic addition reactions. numberanalytics.comwikipedia.org This reactivity is harnessed in various name reactions, such as the Grignard reaction to form ketones and the Pinner reaction with alcohols to produce imino esters. wikipedia.org These transformations enable the construction of more complex carbon skeletons.

Furthermore, the nitrile group can act as a directing group in certain reactions, influencing the regioselectivity of transformations on the parent molecule. nih.gov It can also participate in cycloaddition reactions, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.netnih.gov The presence of a nitrile group in a molecule like Thiolane-3-carbonitrile thus opens up numerous possibilities for creating a diverse library of derivatives for further research and application. researchgate.net

Research Trajectories for Thiolane 3 Carbonitrile and Its Derivatives

Direct Synthesis Approaches

Direct methodologies for constructing the this compound scaffold primarily involve the formation of the five-membered saturated thiophene (B33073) ring in a highly controlled manner.

[3+2] Cycloaddition Reactions of Thiocarbonyl Ylides with Activated Olefins (e.g., Acrylonitrile)

A prominent and efficient method for the direct synthesis of the thiolane ring system is the [3+2] cycloaddition reaction. This approach involves a thiocarbonyl ylide, a highly reactive 1,3-dipole, and a dipolarophile, which in this case is an activated alkene such as acrylonitrile. acs.orgnih.gov

Thiocarbonyl ylides are typically generated in situ from precursors like chloromethyl trimethylsilylmethyl sulfide (B99878) through a fluoride (B91410) ion-promoted 1,3-desilylation. nuph.edu.ua Once formed, the ylide readily reacts with acrylonitrile. The reaction proceeds with high stereoselectivity, yielding Tetrahydrothiophene-3-carbonitrile (another name for this compound) in good yields, often around 80%. nuph.edu.uascispace.com This synthetic route is valued for its ability to rapidly build molecular complexity and provide access to polyfunctionalized molecules from simple starting materials. acs.orgnih.gov High-pressure conditions can be employed to facilitate the reaction for substrates that are thermally unstable or sterically hindered, often leading to improved yields. acs.org The resulting tetrahydrothiophene (B86538) products are versatile intermediates for further chemical transformations. acs.orgnuph.edu.ua

Routes Involving Cyclization of Sulfur-Containing Precursors with Nitrile Components

Alternative direct syntheses involve the cyclization of acyclic precursors that already contain the necessary sulfur and nitrile functionalities. One such strategy begins with the Michael-type addition of cyanothioacetamide to α-bromochalcones. nih.govacs.org This is followed by an intramolecular cyclization to form trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. The mechanism of the final ring-closing step can occur via two pathways: an intramolecular SN2 substitution of a thiocyanate (B1210189) group or a nucleophilic addition-elimination sequence, a process that has been supported by quantum chemical calculations. nih.gov

Another established method is the reaction of α,β-unsaturated nitriles with elemental sulfur. longdom.org This reaction proceeds through the formation of an intermediate mercapto derivative which then cyclizes to yield a stable aminothiophene derivative. longdom.org

Synthesis of this compound Derivatives and Related Saturated Thiophene Systems

The synthesis of derivatives of this compound and related saturated thiophenes often employs powerful one-pot reactions and strategic ring-closure methods, allowing for the creation of a diverse range of functionalized molecules.

Multi-component Reactions for Saturated Heterocyclic Systems (e.g., Gewald Reaction Modifications for tetrahydrobenzo[b]thiophene-3-carbonitrile)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. researchgate.netnih.gov The Gewald reaction is a classic and widely utilized MCR for the synthesis of highly substituted 2-aminothiophenes. tandfonline.comumich.eduresearchgate.net

A key example relevant to saturated thiophene systems is the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851). tandfonline.comderpharmachemica.com This reaction typically involves three components:

A cyclic ketone (e.g., cyclohexanone)

An active methylene (B1212753) nitrile (e.g., malononitrile)

Elemental sulfur

The mechanism's first step is a Knoevenagel condensation between the ketone and the nitrile, followed by the addition of sulfur and subsequent ring closure. researchgate.net Numerous modifications to the original Gewald reaction have been developed, employing various catalysts such as inorganic bases, ionic liquids, or heterogeneous catalysts to improve yields and create more environmentally benign conditions. tandfonline.comresearchgate.net The resulting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile serves as a crucial building block for further derivatization. researchgate.netdiva-portal.org

Table 1: Research Findings on Gewald Reaction Modifications

| Catalyst/Condition | Starting Materials | Product Example | Key Finding | Reference(s) |

| Polyethylene glycol (PEG) 600, Ultrasonication | Cyclohexanone, Malononitrile, Sulfur | 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | PEG 600 acts as a recyclable and efficient green reaction medium. | tandfonline.com |

| CaO | Various ketones, Active methylene nitriles, Sulfur | 2-aminothiophene derivatives | CaO is an efficient and inexpensive catalyst for the Gewald reaction. | derpharmachemica.com |

| No catalyst (one-pot) | Acetophenone, Malononitrile, Ammonium (B1175870) Acetate (B1210297), then Sulfur | 2-amino-4-phenylthiophene-3-carbonitrile | A two-step, one-pot procedure involving Knoevenagel condensation followed by Gewald condensation. | sciforum.net |

Ring-Closure Strategies Leading to Saturated Thiophene Carbonitriles

Beyond MCRs, various ring-closure strategies are employed to construct saturated thiophene carbonitriles from linear precursors. These methods offer strategic control over the final structure. Metal-catalyzed heterocyclization of functionalized alkynes bearing a sulfur nucleophile is a powerful, atom-economical approach. mdpi.com For instance, 1-mercapto-3-yn-2-ols can undergo a Pd-catalyzed 5-endo-dig cyclization to yield substituted thiophenes. mdpi.com

Another approach involves the intramolecular reductive coupling of 3-thiapentane-1,5-diones, which produces thiolane-3,4-diols. These diols can then be subjected to acid-catalyzed dehydration to form highly congested thiophenes. researchgate.net The synthesis of benzo[b]thiophene-3-carbonitrile (B1279438) derivatives can also be achieved in a one-pot procedure from o-halophenyl acetonitrile (B52724) and dithioesters, involving a copper-catalyzed C-S bond formation followed by heterocyclization. rsc.org

Derivatization from Pre-synthesized Amino-Thiophene Scaffolds

The 2-aminothiophene-3-carbonitrile (B183302) core, particularly the tetrahydrobenzo[b]thiophene variant produced by the Gewald reaction, is a versatile scaffold for synthesizing a wide array of more complex heterocyclic systems. researchgate.netdiva-portal.org The amino group provides a reactive handle for further functionalization.

For example, the nitrogen atom of the amino group can be readily alkylated using various alkyl, benzyl, or heterocyclic halides. diva-portal.org Furthermore, the scaffold can be elaborated through cycloaddition reactions. A common strategy involves converting the amino group into an azide (B81097), which can then participate in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to append 1,2,3-triazole rings to the thiophene core. diva-portal.org These derivatization techniques allow for the systematic modification of the core structure to explore structure-activity relationships for various applications. diva-portal.org

Stereoselective Synthesis and Chiral Induction in this compound Architectures

The creation of specific stereoisomers of this compound is of significant interest, as the spatial arrangement of atoms can profoundly influence a molecule's properties. Stereoselective synthesis aims to produce a single or a major enantiomer or diastereomer. This is often achieved through chiral induction, where a chiral element in the reaction—be it a substrate, reagent, or catalyst—directs the formation of a specific stereoisomer.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. rsc.orgrsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can facilitate highly enantioselective reactions. rsc.orgnih.govjst.go.jpmdpi.com For the synthesis of chiral this compound, an organocatalytic asymmetric Michael addition represents a plausible and effective strategy. masterorganicchemistry.comorganic-chemistry.org This approach would involve the conjugate addition of a cyanide source to a suitable α,β-unsaturated thioester or a related precursor, catalyzed by a chiral organocatalyst. The catalyst would create a chiral environment, favoring the attack of the cyanide nucleophile on one face of the double bond, thus leading to an excess of one enantiomer of the product.

Another strategy involves the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. An asymmetric sulfa-Michael/aldol cascade reaction, for example, has been successfully employed for the chiral synthesis of spiro[indoline-2,3′-thiophene]-3-ones, which incorporate a substituted thiolane ring. rsc.org This demonstrates the potential of cascade reactions to construct complex chiral thiolane architectures with high levels of stereocontrol. In such a reaction, a chiral catalyst, like a squaramide derived from a cinchona alkaloid, can effectively control the stereochemical outcome. rsc.org

The following table summarizes representative organocatalytic systems that could be adapted for the stereoselective synthesis of thiolane derivatives.

| Catalyst Type | Specific Catalyst Example | Potential Reaction | Key Features |

|---|---|---|---|

| Bifunctional Thiourea | Chiral thioureas derived from amino alcohols | Asymmetric Michael addition of cyanide to an α,β-unsaturated thioester | Activates both the electrophile and nucleophile through hydrogen bonding. nih.govjst.go.jp |

| Cinchona Alkaloid Derivative | Cupreine | Tandem Michael-Henry reaction | Can be used for the synthesis of substituted thiochromanes with good diastereoselectivities and enantioselectivities. nih.gov |

| Squaramide | Cinchona-derived squaramide | Asymmetric sulfa-Michael/aldol cascade reaction | Effective in creating multiple stereocenters with high diastereomeric and enantiomeric excess. rsc.org |

Green Chemistry Approaches and Catalytic Systems for Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. nih.gov This involves the use of renewable resources, safer solvents, energy-efficient processes, and recyclable catalysts. Several green approaches can be envisioned for the synthesis of this compound.

The use of environmentally benign solvents is a cornerstone of green chemistry. nih.gov Reactions for the synthesis of sulfur heterocycles have been successfully carried out in water, ethanol, or deep eutectic solvents, which are safer alternatives to traditional volatile organic solvents. mdpi.comnih.gov For instance, the synthesis of thiazole (B1198619) derivatives has been achieved using a recyclable chitosan-based hydrogel as a biocatalyst under ultrasonic irradiation, highlighting the potential for bio-based and energy-efficient methods. mdpi.com

Catalytic systems play a crucial role in developing sustainable synthetic routes. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. ua.es For example, a functionalized imidazolium (B1220033) salt has been used as a metal-free heterogeneous catalyst for the synthesis of thiophene derivatives under solvent-free conditions. ua.es Similarly, copper-mediated halocyclization reactions for the synthesis of halogenated thiophenes have been performed using environmentally friendly reagents like sodium halides in ethanol. nih.gov

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. derpharmachemica.comacgpubs.org The Gewald reaction, a multicomponent reaction for the synthesis of 2-aminothiophenes, has been successfully performed using microwave irradiation, demonstrating the potential of this technology for the efficient synthesis of sulfur-containing heterocycles. derpharmachemica.com

The following table outlines some green chemistry approaches and catalytic systems that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Catalytic System/Conditions | Advantages |

|---|---|---|

| Use of Green Solvents | Water, Ethanol, Deep Eutectic Solvents (e.g., L-proline:ethylene glycol) | Reduced toxicity and environmental impact. mdpi.comnih.gov |

| Recyclable Catalysts | Chitosan-based hydrogels, functionalized imidazolium salts | Facilitates catalyst recovery and reuse, minimizing waste. mdpi.comua.es |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent, often with heating | Reduces solvent waste and can lead to higher reaction efficiency. ua.es |

| Microwave-Assisted Synthesis | Application of microwave irradiation to the reaction mixture | Shorter reaction times, reduced energy consumption, and often higher yields. derpharmachemica.comacgpubs.org |

Reactions Involving the Nitrile Group

The nitrile group of this compound is a valuable functional handle, enabling a variety of chemical transformations including hydrolysis, alcoholysis, cycloadditions, and reductions.

Hydrolysis and Alcoholysis Reactions of the Nitrile Functionality

The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxylic acid, Thiolane-3-carboxylic acid. This transformation can be achieved under both acidic and basic conditions, with the choice of catalyst and reaction conditions influencing the reaction rate and yield. For instance, strong acids like hydrochloric acid or sulfuric acid, or strong bases such as sodium hydroxide, are commonly employed to facilitate this conversion.

Similarly, alcoholysis of this compound in the presence of an alcohol and a suitable catalyst, typically a strong acid, leads to the formation of the corresponding ester. This reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by the alcohol.

| Transformation | Reagents/Conditions | Product |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Thiolane-3-carboxylic acid |

| Alcoholysis | ROH, H⁺ | Alkyl Thiolane-3-carboxylate |

Cycloaddition Reactions Involving the Nitrile Group (e.g., Formation of Tetrazoles from related thiophene-3-carbonitriles)

While specific examples of cycloaddition reactions involving this compound itself are not extensively documented in readily available literature, the reactivity of the nitrile group in analogous systems, such as thiophene-3-carbonitriles, provides a strong indication of its potential. The [2+3] cycloaddition of azides with nitriles to form tetrazoles is a well-established synthetic methodology. In this context, this compound could be expected to react with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt, to yield the corresponding 5-(thiolan-3-yl)tetrazole. This transformation would provide a valuable heterocyclic derivative with potential applications in medicinal chemistry and materials science.

Reductions of the Nitrile Group

The nitrile functionality of this compound can be readily reduced to the corresponding primary amine, (Thiolan-3-yl)methanamine. This reduction is a fundamental transformation in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be employed to achieve this conversion. The choice of reducing agent can be critical in cases where other functional groups susceptible to reduction are present in the molecule.

| Reducing Agent | Product |

| Catalytic Hydrogenation (H₂, Raney Ni, PtO₂, or Pd/C) | (Thiolan-3-yl)methanamine |

| Lithium Aluminum Hydride (LiAlH₄) | (Thiolan-3-yl)methanamine |

| Borane Complexes (e.g., BH₃·THF) | (Thiolan-3-yl)methanamine |

Reactivity of the Thiolane Ring System

The presence of the sulfur atom in the thiolane ring imparts another dimension to the reactivity of this compound, primarily through oxidation reactions at the sulfur center.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones (e.g., Tetrahydrothiophene-3-carbonitrile 1,1-dioxide)

The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation to the sulfone, Tetrahydrothiophene-3-carbonitrile 1,1-dioxide, is a notable transformation. This oxidation can be achieved using a range of oxidizing agents. For the formation of the sulfone, strong oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst like acetic acid, or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are typically used in stoichiometric amounts or in excess. The resulting sulfone exhibits altered chemical and physical properties compared to the parent sulfide, including increased polarity and different conformational preferences.

Careful control of the reaction conditions and the stoichiometry of the oxidizing agent can allow for the isolation of the intermediate sulfoxide, this compound 1-oxide.

| Oxidizing Agent | Product |

| Hydrogen Peroxide (H₂O₂) | This compound 1-oxide or Tetrahydrothiophene-3-carbonitrile 1,1-dioxide |

| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 1-oxide or Tetrahydrothiophene-3-carbonitrile 1,1-dioxide |

Ring-Opening and Ring-Contraction Reactions

The structural integrity of the thiolane ring in this compound can be compromised under specific reaction conditions, leading to either ring-opening or ring-contraction products. These transformations are significant for generating linear sulfur-containing compounds or smaller heterocyclic systems.

Ring-Opening: Ring-opening of the thiolane core typically occurs through the cleavage of a carbon-sulfur (C-S) bond. One notable strategy is hydrogenolysis, a process that eliminates heteroatoms. Quantum chemical studies have analyzed the reaction mechanism for the removal of sulfur from thiolane. researchgate.net This process involves the sequential opening of the C-S bonds, which can be facilitated by catalysts. researchgate.net For instance, the hydrogenolysis of thiolane can yield butanethiol as an initial product, which may be further converted to butane. researchgate.net

Thiophene ring-opening has also been observed in more complex fused systems upon reaction with nucleophiles like N'-arylbenzothiohydrazides. researchgate.net While these systems are aromatic, the principle of nucleophilic attack leading to C-S bond scission and subsequent rearrangement is a relevant concept in sulfur heterocycle chemistry. researchgate.net

Ring-Contraction: The conversion of thiolanes into smaller rings, such as thietanes (four-membered rings), represents a key ring-contraction pathway. This transformation has been observed in limited cases, often proceeding through a thiiranium (thiiranium) intermediate. nih.govbeilstein-journals.org For example, the treatment of 3-chloro-2-methylthiolane with water or sodium acetate leads to the formation of 2-(1-hydroxyethyl)thietane and 2-(1-acetoxyethyl)thietane, respectively. nih.gov Ring contraction can also be induced in related thio-heterocycles, such as the reaction of thiochroman-4-ones with thionyl chloride and subsequent hydrolysis, which yields benzo[b]thiophen-3-ones. researchgate.net These examples highlight that the presence of suitable leaving groups or reaction conditions that favor intramolecular rearrangement can facilitate the contraction of the five-membered thiolane ring. nih.govresearchgate.net

Substitutions on the Saturated Ring Carbon Atoms (e.g., Electrophilic/Nucleophilic Substitution on sulfone derivatives)

Modification of the thiolane ring at its carbon atoms can be achieved, particularly after oxidation of the sulfur atom to a sulfone. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent carbon atoms. iomcworld.comresearchgate.net

Reactivity of Thiolane Sulfone Derivatives: The sulfone moiety activates the adjacent methylene (α-carbon) positions, making their protons more acidic and susceptible to deprotonation. This allows for subsequent alkylation with various electrophiles, serving as a powerful tool for carbon-carbon bond formation. iomcworld.com Cyclic sulfones are valuable synthons and can be used to construct cyclic olefins via the Ramberg-Bäcklund reaction. iomcworld.com

Nucleophilic substitution reactions are also prominent in sulfone chemistry. In α-halo sulfones, the halogen atom is subject to nucleophilic displacement. acs.org Furthermore, palladium-catalyzed substitution reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, have been successfully applied to 3-iodobenzofuran[b]thiophene sulfone derivatives, demonstrating the versatility of sulfone intermediates in creating diverse molecular libraries. nih.gov

| Reaction Type | Substrate | Reagent/Condition | Product | Ref |

| Alkylation | Cyclic Sulfone | Base, Electrophile (R-X) | α-Alkylated Sulfone | iomcworld.com |

| Nucleophilic Substitution | α-Halo Sulfone | Nucleophile (Nu⁻) | α-Substituted Sulfone | acs.org |

| Suzuki-Miyaura Coupling | 3-Iodo-benzothiophene Sulfone | Arylboronic acid, Pd catalyst | 3-Aryl-benzothiophene Sulfone | nih.gov |

| Sonogashira Coupling | 3-Iodo-benzothiophene Sulfone | Terminal alkyne, Pd/Cu catalyst | 3-Alkynyl-benzothiophene Sulfone | nih.gov |

Derivatization Strategies via Functional Group Interconversions

Reactions at Adjacent Positions on the Thiolane Ring (e.g., α-functionalization)

Functionalization at the α-position to the sulfur atom in the thiolane ring is a key strategy for introducing molecular diversity. The inherent nucleophilicity of enols or enolates is the classical approach for α-functionalization of carbonyl compounds. acs.org However, alternative "umpolung" strategies can reverse the polarity of the α-position, rendering it electrophilic and open to attack by a wide range of nucleophiles. acs.orgacs.org

This umpolung approach has been demonstrated for the α-functionalization of amides, where treatment with a triflic anhydride (B1165640) precursor in situ generates an electrophilic α-triflyloxy amide intermediate. This intermediate readily reacts with heteroatom nucleophiles, including oxygen, sulfur, nitrogen, and halogen nucleophiles, under mild conditions. acs.org While not demonstrated specifically on this compound, this methodology highlights a modern approach to α-functionalization that could potentially be adapted. The generation of an α-anion on a terminal thiophene ring, which then reacts with electrophiles, is another documented method for α-functionalization in related heterocyclic systems. researchgate.net

Mannich-type Reactions for Constructing Fused Heterocyclic Systems from Dihydrothiophenes

The Mannich reaction is a three-component condensation that provides a powerful method for constructing complex nitrogen-containing heterocycles. wikipedia.orgbyjus.com In the context of this compound chemistry, its dihydrothiophene derivatives are excellent substrates for building fused heterocyclic systems. researchgate.netnih.gov

Specifically, 2-amino-4,5-dihydrothiophene-3-carbonitriles, which can be synthesized from precursors related to this compound, react with formaldehyde (B43269) (HCHO) and a primary amine (RNH₂) under non-catalyzed Mannich conditions. researchgate.netnih.govacs.org This reaction proceeds via the formation of an iminium ion from the aldehyde and primary amine, which is then attacked by the enamine tautomer of the dihydrothiophene. The subsequent cyclization and dehydration steps lead to the formation of fused thieno[2,3-d]pyrimidine (B153573) systems. researchgate.netnih.gov This approach represents a direct and efficient strategy for assembling complex, polycyclic scaffolds from relatively simple thiolane-derived precursors. researchgate.net The classical Mannich reaction involves the aminoalkylation of a carbon atom alpha to a carbonyl group, but its principles are extended here to the reactive dihydrothiophene system. wikipedia.orgchemistrysteps.com

| Dihydrothiophene Substrate | Reagents | Product | Ref |

| 2-amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile | p-toluidine, HCHO | 6-benzoyl-5-(2-chlorophenyl)-3-(4-methylphenyl)-3,4,5,6-tetrahydro-TP carbonitrile | researchgate.net |

| 2-amino-4,5-dihydrothiophene-3-carbonitriles | RNH₂, HCHO | Hexahydrothieno[2,3-d]pyrimidines | nih.gov |

Mechanistic Investigations of Key Reactions

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for elucidating the complex reaction mechanisms involved in the transformation of thiolane and its derivatives. pitt.edu These computational studies provide detailed insights into reaction pathways, intermediate structures, and the energies of transition states, which are often difficult to determine experimentally. researchgate.netnih.govacs.org

Thiolane Ring Reactions: The mechanism of thiolane hydrogenolysis has been analyzed using DFT, revealing that the process occurs via sequential ring-opening at the C-S bonds. researchgate.net These studies can compute thermodynamic and kinetic properties at specific temperatures and pressures to model industrial processes. researchgate.net Similarly, the pyrolysis of thiophene, a related organosulfur compound, has been investigated to determine the most favorable energy pathways for its decomposition and the formation of products like H₂S. tyut.edu.cn Such studies identify rate-determining steps by calculating activation energies for various proposed pathways, such as hydrogen migration and C-S bond cleavage. tyut.edu.cn

Dihydrothiophene Reactions: High-level quantum chemical calculations have been crucial in understanding the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles. nih.govacs.org These studies have supported a mechanism involving the Michael-type addition of a thiolate to a thioacrylamide precursor, followed by either an intramolecular SN2 substitution or a nucleophilic addition-elimination pathway, depending on the stereochemistry of the intermediates. nih.gov The optimized molecular structures of various intermediates and transition states have been calculated to map out the entire reaction coordinate. nih.govacs.org Furthermore, computational analyses have been performed on the noncovalent interactions that stabilize the crystal structures of tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives, providing insights into their solid-state behavior. diva-portal.orgtrustlifeventures.com

Understanding Stereochemical Outcomes of Reactions

The stereochemistry of reactions involving the thiolane ring, particularly when substituted with a nitrile group at the 3-position, is a critical aspect influencing the spatial arrangement of atoms in the resulting molecules. The control and understanding of stereochemical outcomes are paramount in the synthesis of specific isomers with desired biological or chemical properties. Research into the reactions of this compound and its derivatives has revealed key factors that govern the formation of stereoisomers, including the nature of the reactants, the reaction mechanism, and the use of catalysts.

In the synthesis of substituted 2-amino-4,5-dihydrothiophene-3-carbonitriles, which are closely related to this compound, the stereochemical outcome is often determined during the initial Michael addition and subsequent cyclization steps. For instance, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone has been shown to produce trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.govacs.org Quantum chemical calculations have supported a mechanism where the stereochemistry is established during the formation of the Michael adduct. The bulky substituents on the reactants favor a transition state that leads to the more stable trans product. nih.gov This suggests that steric hindrance plays a significant role in directing the stereochemical pathway in reactions involving the formation of the dihydrothiophene ring.

The mechanism of cyclization can also dictate the final stereochemistry. Two distinct pathways have been proposed: an intramolecular SN2 substitution and an addition-elimination mechanism. nih.gov The former, proceeding through an S,S-isomer of the intermediate Michael adduct, is expected to yield trans isomers. Conversely, the addition-elimination pathway, involving an R,S-isomer, would also result in the formation of trans dihydrothiophenes, as the alternative that would lead to cis isomers is not observed experimentally. nih.gov

The use of organocatalysts has emerged as a powerful strategy for controlling the stereochemistry in reactions involving thiophene derivatives. In a notable example, an organocatalytic cascade reaction between 3-cyano-4-styrylcoumarins and 2-mercaptoacetophenones leads to the formation of polycyclic products containing a tetrahydrothiophene unit with high diastereo- and enantioselectivity. acs.orgacs.org The bifunctional nature of the catalyst is crucial, as it independently activates both the cyanocoumarin and the mercapto compound, guiding the reaction through a stereocontrolled pathway. acs.org

The table below summarizes the stereochemical outcomes observed in reactions leading to derivatives structurally related to this compound, highlighting the conditions and the resulting stereoselectivity.

| Reactants | Catalyst/Conditions | Product | Stereochemical Outcome | Reference(s) |

| 3-Aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone | aq. Na2CO3, 40–50 °C | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | High trans selectivity | nih.govacs.org |

| Cyanothioacetamide and α-bromochalcones | KOH, reflux | trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles | High trans selectivity | acs.org |

| 2-Oxo-4-styryl-2H-chromene-3-carbonitrile and 2-mercaptoacetophenone | Chiral bifunctional catalyst (e.g., quinine-derived) | Polycyclic chiral products containing a tetrahydrothiophene unit | High diastereo- and enantioselectivity | acs.orgacs.org |

Furthermore, the reduction of the thiophene ring itself can introduce new stereocenters, and the stereochemical outcome is dependent on the reduction method. rsc.org While specific studies on the reduction of this compound are not extensively detailed in the provided results, general principles suggest that methods like catalytic hydrogenation can lead to different diastereomers depending on the catalyst and reaction conditions. The existing stereocenters in the molecule can direct the approach of the reducing agent, leading to substrate-induced diastereoselectivity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, it reveals detailed information about the molecular framework.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the saturated thiolane ring. These typically appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling between adjacent non-equivalent protons.

For instance, in the derivative 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, the protons on the fused cyclohexane (B81311) ring give rise to distinct signals. The chemical shifts and coupling constants of these protons are crucial for determining the conformation and stereochemistry of the ring system. researchgate.net The methylene protons adjacent to the sulfur atom and the carbon bearing the nitrile group will have specific chemical shifts influenced by the electronegativity of the heteroatom and the anisotropic effect of the nitrile group.

Table 1: Representative ¹H NMR Chemical Shifts for a Thiolane Derivative Data for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| NH₂ | 5.85 | s (broad) |

| CH₂ (Position 4, 7) | 2.50, 1.70 | m |

Note: 's' denotes singlet, 'm' denotes multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., alkane, alkene, carbonyl, nitrile). In this compound, the carbon atoms of the saturated ring resonate in the typical aliphatic range (δ 10-60 ppm). The carbon atom attached to the sulfur (C2 and C5) will be shifted downfield compared to a simple alkane due to the electronegativity of sulfur.

A key diagnostic signal is that of the nitrile carbon (C≡N). This carbon typically appears in a distinct region of the spectrum, generally between δ 110 and 125 ppm. oregonstate.eduorganicchemistrydata.orgorganicchemistrydata.org For example, in derivatives like 3-Ethyl-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile, the nitrile carbon is expected to resonate around 115–120 ppm. This characteristic chemical shift provides strong evidence for the presence of the carbonitrile functional group.

Table 2: Representative ¹³C NMR Chemical Shifts for a Thiolane Derivative Data for 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C=C (thiophene ring) | 155.1, 126.4, 116.5, 90.1 |

| C≡N | 118.5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to fully elucidate complex structures, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable. COSY maps correlations between coupled protons, establishing the connectivity of proton networks within the molecule. mdpi.com HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. mdpi.com

APT-NMR: Attached Proton Test (APT) NMR is a useful technique that provides information similar to a DEPT experiment. It differentiates carbon signals based on the number of attached protons: CH and CH₃ carbons appear as positive signals, while CH₂ and quaternary carbons appear as negative signals. This helps in distinguishing the methylene groups of the thiolane ring from the methine carbon at position 3 and any quaternary carbons. vulcanchem.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound and its derivatives, the most prominent and diagnostically useful absorption band in the IR spectrum is that of the nitrile group (C≡N). The C≡N stretching vibration appears in a relatively clean region of the spectrum, typically between 2210 and 2270 cm⁻¹. researchgate.netresearchgate.net Unsaturated or aromatic nitriles tend to absorb more strongly and at slightly lower frequencies (around 2230 cm⁻¹) compared to saturated aliphatic nitriles. researchgate.netresearchgate.net For example, the IR spectrum of Thiophene-3-carbonitrile shows a strong nitrile stretch at 2238 cm⁻¹. rsc.org Other important vibrations include C-H stretching of the aliphatic ring protons (typically 2850-3000 cm⁻¹) and potentially C-S stretching vibrations, although the latter are often weak and can be difficult to assign definitively.

Raman spectroscopy provides complementary information. While the C≡N stretch is also visible in the Raman spectrum, this technique is particularly sensitive to non-polar bonds and can be useful for analyzing the sulfur-containing ring's skeletal vibrations. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Nitrile (C≡N) | Stretch | 2210 - 2260 |

| C-N | Stretch | 1020 - 1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺), whose mass-to-charge ratio (m/z) gives the molecular weight of the compound. nist.gov

The molecular ion of this compound and its derivatives will then undergo fragmentation, breaking into smaller, characteristic pieces. The resulting fragmentation pattern serves as a molecular fingerprint. For a saturated heterocyclic system like thiolane, fragmentation often involves the loss of small, stable molecules or radicals. libretexts.org Common fragmentation pathways could include the loss of an H atom, the cleavage of the ring, or the loss of the nitrile group as a ·CN radical. The fragmentation patterns of alkanes often show clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org The analysis of these fragments helps to piece together the original structure. For instance, the GC-MS data for 2,5-di-tert-butyl-thiolane-3,3,4,4-tetracarbonitrile shows a top peak at an m/z of 57, corresponding to a tert-butyl cation ([C(CH₃)₃]⁺), a very stable fragment. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

For compounds that can be obtained as single crystals, X-ray diffraction (XRD) provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. iucr.org

XRD analysis has been successfully applied to several derivatives of this compound, confirming their molecular structures and revealing details about their conformation. For example, the crystal structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile confirmed that the fused cyclohexane ring adopts a half-chair conformation. nih.gov Such studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice. nih.govdiva-portal.org This information is crucial for understanding the solid-state properties of the material.

Table 4: Representative Crystal Data for a Thiolane Derivative Data for 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂S |

| Molecular Weight | 178.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4274 |

| b (Å) | 8.1487 |

| c (Å) | 13.2342 |

| β (°) | 126.937 |

| Volume (ų) | 898.81 |

Analysis of Intramolecular Cyclization and Tautomerism

The chemical reactivity and structural diversity of this compound derivatives are highlighted by their capacity for intramolecular cyclization and the existence of tautomeric forms. These phenomena are often revealed through detailed synthesis and structural analysis.

A notable example involves the synthesis of derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC). trustlifeventures.comkcl.ac.uk In one study, the N-alkylation of a precursor compound led to an unexpected intramolecular cyclization, forming a novel heterocyclic derivative (designated as compound 11 in the study). trustlifeventures.comkcl.ac.ukresearchgate.net Such cyclizations, where a new ring is formed within a single molecule, are significant in synthetic chemistry for building complex molecular architectures. arkat-usa.org The reaction often involves the nucleophilic attack of one functional group within the molecule onto another electrophilic site. arkat-usa.orgresearchgate.net

Furthermore, single-crystal X-ray diffraction analysis has been crucial in confirming the presence of both intramolecular cyclization and tautomerism in specific THBTC derivatives. trustlifeventures.comkcl.ac.ukresearchgate.net Tautomers are structural isomers that can readily interconvert. A common form in related heterocyclic systems is thione-thiol tautomerism, where a proton can move between a sulfur atom and a nitrogen atom, resulting in either a C=S (thione) or S-H (thiol) group. science.gov The analysis of derivatives 11 and 25 in the aforementioned study confirmed their specific molecular structures, revealing the presence of these dynamic equilibria in the solid state. trustlifeventures.comkcl.ac.ukresearchgate.net

Computational and Theoretical Studies of Thiolane 3 Carbonitrile

Reactivity Indices and Conceptual DFT Analysis

Chemical Hardness and Softness Analysis

In the framework of Density Functional Theory (DFT), chemical hardness (η) and its reciprocal, chemical softness (S), are fundamental concepts that quantify the resistance of a molecule to change its electron configuration. Hard molecules possess a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), making them less reactive and more stable. researchgate.net Conversely, soft molecules have a small HOMO-LUMO gap, indicating higher reactivity. researchgate.netresearchgate.net

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) with the following equations:

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / (2η)

Similarly, DFT simulations of various 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile derivatives revealed a correlation between high softness and biological activity. rsc.orgnih.gov The compounds displaying the highest antiproliferative potency also showed the highest softness values, reinforcing the principle that greater chemical softness is linked to higher molecular reactivity. researchgate.netrsc.orgnih.gov

| Compound Class | Derivative Example | HOMO-LUMO Gap (ΔE, eV) | Chemical Hardness (η, eV) | Chemical Softness (S, eV⁻¹) | Reference |

|---|---|---|---|---|---|

| Dihydrothiophenone | DH1 (Most Reactive) | 3.4051 | 1.7026 | 0.2937 | semanticscholar.org |

| Dihydrothiophenone | DH10 (Least Reactive) | 4.6168 | 2.3084 | 0.2166 | semanticscholar.org |

| Tetrahydrobenzo[b]thiophene | Schiff base 11 | 1.540 | 0.770 | 1.299 | rsc.orgnih.gov |

| Tetrahydrobenzo[b]thiophene | Phthalimido 12 | 1.976 | 0.988 | 1.012 | rsc.orgnih.gov |

Electron Donating and Accepting Powers

The ability of a molecule to donate or accept electrons is quantified by its Ionization Potential (IP) and Electron Affinity (EA), respectively. Ionization potential is the energy required to remove an electron from the HOMO, while electron affinity is the energy released when an electron is added to the LUMO. These values are crucial for understanding charge-transfer interactions in chemical reactions.

Ionization Potential (IP) ≈ -E_HOMO

Electron Affinity (EA) ≈ -E_LUMO

A lower IP indicates a stronger electron-donating ability, whereas a higher EA suggests a greater capacity to accept electrons. Computational studies on derivatives of 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile have calculated these properties. nih.gov In one such study, the acetamide (B32628) derivative exhibited the highest IP value (8.164 eV), signifying that it is more difficult to remove an electron from its HOMO. rsc.orgnih.gov Conversely, the N,N-diacetyl derivative showed the lowest EA (1.975 eV). rsc.orgnih.gov These quantum chemical parameters are essential for predicting the behavior of molecules in various chemical and biological environments. sapub.org

| Compound Derivative | Ionization Potential (IP, eV) | Electron Affinity (EA, eV) | Reference |

|---|---|---|---|

| Acetamide derivative (3) | 8.164 | - | rsc.orgnih.gov |

| N,N-diacetyl derivative (5) | - | 1.975 | rsc.orgnih.gov |

Topological Analysis of Electron Density (e.g., QTAIM, IGM) for Chemical Bonding and Non-covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ(r)) to define chemical concepts like atoms and chemical bonds. uni-muenchen.desciencesconf.org This method identifies critical points in the electron density where the gradient of the density is zero. A Bond Critical Point (BCP) located between two nuclei indicates the existence of a bond path, which is a necessary and sufficient condition for chemical bonding. uni-muenchen.de

The properties at the BCP, such as the electron density itself (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the interaction. sciencesconf.orguniovi.es

Shared-shell interactions (covalent bonds) are typically characterized by a high value of ρb and a negative Laplacian (∇²ρb < 0), indicating a concentration of electron density in the internuclear region.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) are associated with a low ρb value and a positive Laplacian (∇²ρb > 0), signifying a depletion of electron density at the BCP. sciencesconf.org

A QTAIM analysis was performed on a poly tetrahydrothiophene (B86538) molecular wire, a system containing the same saturated sulfur-heterocycle as Thiolane-3-carbonitrile. researchgate.net The study investigated the Au-S bonds at the terminals of the molecular wire under an applied electric field. The analysis of electron density at the BCPs of these Au-S bonds would reveal the degree of covalency and how the charge distribution is affected by external stimuli, demonstrating the utility of QTAIM in characterizing bonding within complex molecular systems. researchgate.net

Computational Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for binding characteristics)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor, typically a protein. gyanvihar.org This method is instrumental in drug discovery for identifying potential inhibitors and understanding their mechanism of action at a molecular level.

Numerous studies have employed molecular docking to investigate the binding characteristics of derivatives of thiophene-3-carbonitrile, the aromatic analogue of this compound, with various biological targets. These studies consistently show that the thiophene-3-carbonitrile scaffold can effectively bind to enzyme active sites, forming key interactions that lead to inhibition.

For example, thiophene-3-carbonitrile derivatives have been identified as inhibitors of the MurF enzyme, a crucial component in bacterial cell wall synthesis. nih.govtandfonline.com Docking studies revealed that these compounds fit into the catalytic pocket of the MurF enzyme, with binding energy primarily driven by van der Waals and non-polar solvation energy terms. nih.govtandfonline.com In another study, novel 4-amino-5-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)-2-(arylamino)thiophene-3-carbonitrile derivatives were docked into the active site of the COX-2 enzyme (PDB ID: 1CX2). researchgate.net Several compounds showed strong binding affinities, with the most potent exhibiting a binding energy of -9.59 kcal/mol, forming hydrogen bonds with key residues like ARG 120 and PRO 84. researchgate.net Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which incorporate the thiophene (B33073) ring, have been docked against the Epidermal Growth Factor Receptor (EGFR), showing potential as anticancer agents. nih.gov

| Compound Class | Protein Target | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|---|

| Thiophene-3-carbonitrile derivatives | MurF Enzyme | 3ZM6 | Not Specified | Not Specified | nih.govtandfonline.com |

| Tetrasubstituted thiophene-3-carbonitrile | COX-2 Enzyme | 1CX2 | ARG 120, PRO 84 | -7.79 to -9.59 | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | EGFR (Wild-type & Mutant) | 4HJO, 3W2O | Not Specified | Not Specified | nih.gov |

| Tetrasubstituted thiophene analogues | SARS-CoV-2 Main Protease | Not Specified | Not Specified | -25.18 to -81.42 | gyanvihar.org |

Advanced Research Applications and Future Directions

Role as a Synthetic Precursor for Complex Heterocyclic Systems

The strategic placement of the nitrile group and the potential for further functionalization on the thiolane or thiophene (B33073) ring make these compounds highly valuable synthons for the construction of intricate heterocyclic systems. The reactivity of the amino and cyano groups in 2-aminothiophene-3-carbonitrile (B183302) derivatives is particularly exploited in annulation reactions to build fused ring systems.

Building Block in the Synthesis of Fused Ring Systems (e.g., Thienopyrimidines, Thienothiazoles, etc.)

Derivatives of Thiolane-3-carbonitrile, especially 2-aminothiophene-3-carbonitriles, are pivotal starting materials for the synthesis of a variety of fused heterocyclic compounds, most notably thienopyrimidines. nih.govresearchgate.netekb.eg The vicinal amino and cyano groups on the thiophene ring provide the necessary functionalities for cyclization reactions with various reagents to form the pyrimidine (B1678525) ring fused to the thiophene core.

The synthesis of thienopyrimidines can be achieved through several pathways starting from 2-aminothiophene-3-carbonitrile. nih.govmdpi.com One common method involves the reaction with formamide, which provides the single carbon atom required to close the pyrimidine ring. nih.gov Another approach is the condensation with nitriles in the presence of a base, leading to 4-aminothieno[2,3-d]pyrimidines. ekb.eg Furthermore, reactions with isothiocyanates or isocyanates followed by cyclization yield thioxo- or oxo-substituted thienopyrimidines. ekb.eg A novel approach for the construction of the hexahydrothieno[2,3-d]pyrimidine core has been demonstrated through a Mannich-type reaction of 2-amino-4,5-dihydrothiophene-3-carbonitriles with formaldehyde (B43269) and an amine. nih.gov

The Gewald reaction is a cornerstone for the synthesis of the requisite 2-aminothiophene-3-carbonitrile precursors. arkat-usa.orgorganic-chemistry.orgwikipedia.org This multicomponent reaction, which combines a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur in the presence of a base, offers a straightforward and versatile route to polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.net The choice of starting materials in the Gewald reaction allows for a high degree of substitution on the thiophene ring, which in turn leads to a wide diversity of fused heterocyclic systems with varied electronic and biological properties. researchgate.netsemanticscholar.org

The reactivity of 2-aminothiophene-3-carbonitriles also extends to the synthesis of other fused systems like thienothiazoles, although this is less commonly reported than thienopyrimidine synthesis. The amino group and the sulfur atom of the thiophene ring can participate in cyclization reactions with appropriate reagents to form the thiazole (B1198619) ring.

Synthesis of Polymers Incorporating this compound Moieties (e.g., for materials science applications)

The incorporation of the this compound moiety, or more commonly its unsaturated thiophene analogue, into polymer structures is an emerging area of interest in materials science. While the direct polymerization of this compound is not extensively documented, the synthesis of thiophene-based polymers is a well-established field. nih.govresearchgate.netacs.org These polymers are known for their conductive and optoelectronic properties.

Functionalized thiophenes, including those bearing nitrile groups, can be polymerized through various methods, such as oxidative coupling or cross-coupling reactions, to yield conjugated polymers with tailored properties. The nitrile group, being electron-withdrawing, can significantly influence the electronic band gap, solubility, and film-forming properties of the resulting polymers. acs.org For instance, thiophene-based conjugated polymers with cyano-substituted side chains have been synthesized and investigated for their potential in organic light-emitting diodes (OLEDs). acs.org

Another approach to incorporating the this compound motif into polymers is through the synthesis of polymers with pendant nitrile groups. While not directly involving the polymerization of a thiolane monomer, this strategy allows for the introduction of the cyano functionality into a polymer backbone, which can then be used for crosslinking or further chemical modification.

Exploration of Derivatives in Advanced Materials Science

The unique combination of a sulfur-containing heterocycle and a polar nitrile group makes derivatives of this compound attractive candidates for the development of advanced materials with novel optical, electronic, and sensory properties.

Integration into Optoelectronic Materials (e.g., Dyes, Polymers)

Thiophene-based compounds are widely utilized in the field of optoelectronics due to their excellent charge transport properties and tunable electronic structure. nih.govrsc.orgbeilstein-journals.org The introduction of a cyano group onto the thiophene ring, as in thiophene-3-carbonitrile derivatives, provides a powerful tool for modulating these properties. The strong electron-withdrawing nature of the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission spectra of the material. nih.gov

This property is particularly useful in the design of organic dyes for dye-sensitized solar cells (DSSCs) and emitters for organic light-emitting diodes (OLEDs). beilstein-journals.orgsapub.org In DSSCs, thiophene-based dyes with cyanoacrylic acid as an acceptor and anchoring group have shown promising photovoltaic performance. sapub.org For OLEDs, the incorporation of thiophene units into conjugated polymers can lead to materials with bright and stable electroluminescence. nih.govresearchgate.netacs.orgrsc.org The addition of a thiophene linker to fluorene-benzotriazole based polymers, for example, has been shown to be a promising strategy for achieving white light emission in single-layer OLEDs. nih.govresearchgate.netrsc.org

The synthesis of donor-π-acceptor (D-π-A) type molecules, where a thiophene or thienothiophene unit acts as the π-bridge, is a common strategy for creating materials with strong intramolecular charge transfer (ICT) characteristics, which are desirable for various optoelectronic applications. beilstein-journals.orgnih.gov

Development of Chemical Sensors and Catalysts

The sulfur atom in the thiolane ring and the nitrogen atom of the nitrile group can both act as coordination sites for metal ions. This property makes this compound derivatives promising candidates for the development of chemical sensors and ligands for catalysis. nih.govnih.gov

Thiophene-based chemosensors have been developed for the selective detection of various metal ions. nih.gov The sensing mechanism often relies on the change in the photophysical properties (e.g., fluorescence or color) of the sensor molecule upon coordination with the target analyte. For example, a thiophene-based dicyanovinyl derivative has been reported as a colorimetric and fluorimetric probe for cyanide ion recognition. mdpi.comresearchgate.net Similarly, thiophene-derived Schiff bases and their metal complexes have been synthesized and shown to be effective chemosensors for cations. nih.govnih.gov

In the field of catalysis, metal complexes of thiophene-containing ligands have been investigated for their catalytic activity in various organic transformations. nih.govacs.orgjcchems.com The thiophene moiety can be part of a multidentate ligand system that stabilizes a metal center and modulates its reactivity. For instance, thiophene-derived Schiff base complexes have been shown to possess catalytic properties. nih.govacs.org The development of chiral ligands based on the this compound scaffold could open up new possibilities in asymmetric catalysis.

Methodological Advancements in Thiolane Chemistry

Recent years have seen significant advancements in the synthesis of functionalized thiolanes and their thiophene analogues, providing more efficient and versatile routes to these important building blocks. researchgate.netacs.orgnih.govrsc.orgorganic-chemistry.orgnih.govacs.orgorganic-chemistry.org

The Gewald reaction remains a cornerstone for the synthesis of 2-aminothiophene-3-carbonitriles, and numerous modifications and improvements have been reported to enhance its efficiency, substrate scope, and environmental friendliness. arkat-usa.orgorganic-chemistry.orgwikipedia.orgresearchgate.netnih.gov These include the use of microwave irradiation, novel catalysts, and green reaction media like water or deep eutectic solvents. nih.gov

Beyond the Gewald reaction, other innovative methods for the synthesis of substituted thiophenes have been developed. These include palladium-catalyzed intramolecular C-H addition of thiophenes to nitriles to construct fused thiophene scaffolds, and the cyclization of functionalized alkynes. nih.govrsc.org Domino reactions, such as the one-pot synthesis of isoxazole-thiolane hybrids via a sulfa-1,6-Michael/intramolecular vinylogous Henry reaction sequence, offer a rapid and efficient way to build molecular complexity. rsc.org

Furthermore, photochemical methods are emerging as a powerful tool for the synthesis and modification of thiolane derivatives. For example, the photochemically mediated rearrangement of a sulfoxide (B87167) has been shown to produce a thiolane 1-oxide in high yield. acs.org These methodological advancements not only facilitate the synthesis of known this compound derivatives but also open up new avenues for the creation of novel structures with unique properties and applications.

Interdisciplinary Research with this compound Scaffolds

The versatility of the this compound scaffold makes it an attractive candidate for interdisciplinary research, particularly in the fields of molecular recognition and supramolecular chemistry. The ability to introduce diverse functionalities onto the thiolane ring and to transform the nitrile group allows for the design of molecules with tailored properties for specific applications.

The design of small molecules that can specifically recognize and bind to biological macromolecules is a cornerstone of medicinal chemistry and chemical biology. The this compound scaffold can serve as a core structure for the development of potent and selective inhibitors of various enzymes and receptors.

A notable example in a related class of compounds is the development of thiophene-3-carbonitrile-based inhibitors of the MurF enzyme , which is essential for bacterial cell wall biosynthesis. Through computational studies, including 3D-QSAR, molecular docking, and molecular dynamics, researchers have gained insights into the structural requirements for potent MurF inhibition, enabling the design of novel inhibitors with improved binding affinity.

In another significant application, a 2-hydroxy-4-phenylthiophene-3-carbonitrile derivative has been designed as a small molecule antagonist of the programmed death-ligand 1 (PD-L1) . This protein is a crucial immune checkpoint, and its inhibition can restore anti-tumor immunity. Molecular docking studies have revealed that the thiophene-based scaffold can mimic the binding mode of known PD-L1 inhibitors, highlighting the potential of this class of compounds in cancer immunotherapy.

These examples demonstrate the utility of the core thiophene-carbonitrile structure in the rational design of molecules for specific biological targets. The flexible, three-dimensional nature of the saturated thiolane ring in this compound offers the potential for improved binding interactions and selectivity compared to its aromatic thiophene counterparts.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The this compound scaffold possesses features that make it a valuable component for the construction of supramolecular assemblies.

Research on related tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives has shown that intermolecular N—H⋯N and C—H⋯O interactions can lead to the formation of well-defined supramolecular chains in the solid state. This demonstrates the potential of the carbonitrile and the heterocyclic framework to direct the assembly of molecules into ordered structures.

Moreover, the this compound moiety can be incorporated into larger molecular architectures, such as polymers or oligomers, to influence their self-assembly properties. For instance, in the field of thiophene-based materials, related 2-aminothiophene-3-carbonitrile units have been used to construct larger trimeric structures, which can then be further functionalized to tune their electronic and self-assembly properties. The incorporation of the flexible thiolane unit could introduce new conformational possibilities and influence the packing and properties of such materials.

The ability to form predictable intermolecular interactions makes this compound and its derivatives promising building blocks for the development of novel materials with applications in areas such as crystal engineering, molecular sensing, and drug delivery.

Conclusion and Outlook

Emerging Research Avenues for Thiolane-3-carbonitrile in Chemical Synthesis and Advanced MaterialsFuture research is expected to focus on several key areas. First, the development and optimization of a reliable synthetic protocol are paramount. Once accessible, this compound could serve as a valuable building block in organic synthesis. The nitrile and thioether functionalities allow for orthogonal chemical modifications, enabling the construction of more complex molecules.

By analogy with related tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives, which have been investigated as potential histone deacetylase (HDAC) inhibitors for anticancer applications, this compound and its derivatives could be screened for biological activity. nih.gov Furthermore, the broader field of thiophene-containing molecules has seen extensive use in the development of advanced materials, including organic semiconductors and polymers. ossila.com While the saturated thiolane ring disrupts the conjugation found in thiophenes, its derivatives, particularly the corresponding sulfone, could be explored as unique polar monomers or additives in materials science.

Q & A

Q. What are the established synthetic routes for Thiolane-3-carbonitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclization reactions involving thiol-containing precursors and nitrile derivatives. For example, analogous compounds like 3-Thiophenecarbonitrile are synthesized using thiophene derivatives and nitrile sources under controlled temperatures (e.g., 82°C at 10 mm Hg) . Key variables include solvent polarity, catalyst selection (e.g., Lewis acids), and reaction time. Optimization studies suggest that polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while excess nitrile reagents may lead to side products like dimerized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation, particularly for distinguishing between thiolane ring conformers. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹). For derivatives like 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers validate the purity of this compound in complex mixtures?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Reverse-phase columns (C18) and gradient elution (acetonitrile/water) effectively separate nitrile-containing compounds from byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives, provided thermal decomposition of the thiolane ring is minimized .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in heterocyclic coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict regioselectivity in reactions. For example, electron-withdrawing groups on the thiolane ring (e.g., -CN) lower LUMO energy, enhancing electrophilic substitution at the 3-position . Molecular dynamics simulations further assess solvent effects on transition states .

Q. How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Halogenation at the 4-position of the thiolane ring (e.g., 4-chloro derivatives) enhances binding affinity to enzymatic targets like kinases, as evidenced by SAR studies on analogous thieno[2,3-b]pyridines. In vitro assays (IC₅₀ measurements) paired with docking simulations (AutoDock Vina) reveal steric and electronic complementarity with active sites .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

Systematic solubility studies using the shake-flask method at controlled temperatures (25°C ± 0.1°C) and HPLC quantification can clarify discrepancies. For instance, conflicting solubility in ethanol may arise from residual water content; Karl Fischer titration ensures solvent dryness. Data normalization to Hansen solubility parameters (δD, δP, δH) provides a unified framework .

Q. How can reaction mechanisms for this compound-involved cycloadditions be experimentally validated?

Isotopic labeling (e.g., ¹⁵N-nitrile) combined with in situ NMR tracks nitrile incorporation into products. Kinetic studies (variable-temperature NMR) identify rate-determining steps, while trapping intermediates (e.g., using TEMPO) confirms radical pathways in photochemical reactions .

Methodological Considerations

- Data Analysis : Use multivariate statistics (e.g., PCA) to correlate reaction parameters (temperature, catalyst loading) with yield .

- Contradiction Handling : Apply the "triangulation" approach—cross-validate results using independent techniques (e.g., XRD and computational modeling) .

- Literature Gaps : Prioritize understudied areas like enantioselective synthesis of this compound derivatives using chiral auxiliaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.